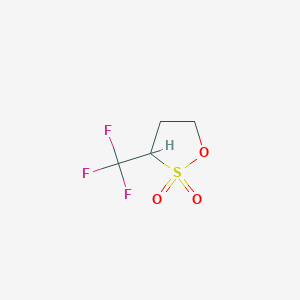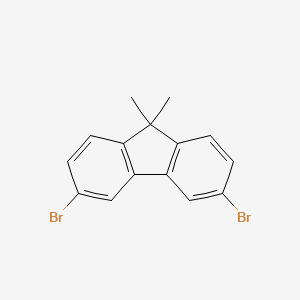
3,6-Dibromo-9,9-dimethyl fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dibromo-9,9-dimethyl fluorene is an organic compound with the molecular formula C15H12Br2. It is a derivative of fluorene, where two bromine atoms are substituted at the 3 and 6 positions, and two methyl groups are attached at the 9 position. This compound is known for its unique chemical properties and applications in various fields, including organic electronics and materials science .
Méthodes De Préparation
The synthesis of 3,6-Dibromo-9,9-dimethyl fluorene typically involves the bromination of 9,9-dimethyl fluorene. One common method includes the use of bromine in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 6 positions . Industrial production methods may involve similar bromination processes, optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
3,6-Dibromo-9,9-dimethyl fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules, often used in the synthesis of organic semiconductors.
Applications De Recherche Scientifique
3,6-Dibromo-9,9-dimethyl fluorene has several scientific research applications:
Organic Electronics: It is used as a precursor in the synthesis of organic semiconducting polymers for organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs).
Materials Science: The compound is utilized in the development of novel materials with unique electronic and optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds, contributing to advancements in synthetic organic chemistry.
Mécanisme D'action
The mechanism of action of 3,6-Dibromo-9,9-dimethyl fluorene involves its ability to participate in π-electron conjugation, which enhances its electronic properties. The bromine atoms and methyl groups influence the compound’s reactivity and stability, making it suitable for use in electronic applications. The molecular targets and pathways involved are primarily related to its role in forming conductive polymers and other electronic materials .
Comparaison Avec Des Composés Similaires
3,6-Dibromo-9,9-dimethyl fluorene can be compared with other similar compounds, such as:
2-Bromo-9,9-dimethylfluorene: This compound has a single bromine atom and exhibits different reactivity and applications.
2,7-Dibromo-9,9-dimethylfluorene: Similar to this compound but with bromine atoms at the 2 and 7 positions, leading to variations in electronic properties and uses.
3,6-Dibromo-9H-fluoren-9-one: This compound has a carbonyl group at the 9 position, which significantly alters its chemical behavior and applications.
Propriétés
Formule moléculaire |
C15H12Br2 |
|---|---|
Poids moléculaire |
352.06 g/mol |
Nom IUPAC |
3,6-dibromo-9,9-dimethylfluorene |
InChI |
InChI=1S/C15H12Br2/c1-15(2)13-5-3-9(16)7-11(13)12-8-10(17)4-6-14(12)15/h3-8H,1-2H3 |
Clé InChI |
WDNWGRMGIZVOEZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


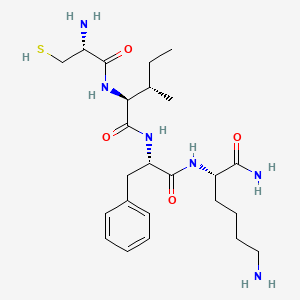
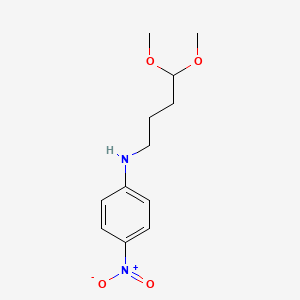

![Oxo(diphenyl)[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-lambda~5~-phosphane](/img/structure/B12528188.png)
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide](/img/structure/B12528191.png)
![1,1'-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene](/img/structure/B12528196.png)
![1,5,11-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene](/img/structure/B12528221.png)
![Methyl 4-[(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate](/img/structure/B12528229.png)
![[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]acetic acid](/img/structure/B12528230.png)
![4-[4-(4-Methylphenoxy)piperidin-1-yl]phenol](/img/structure/B12528234.png)
![[1,1'-Binaphthalene]-2-carboxaldehyde, 3,4-dihydro-2'-methyl-](/img/structure/B12528241.png)
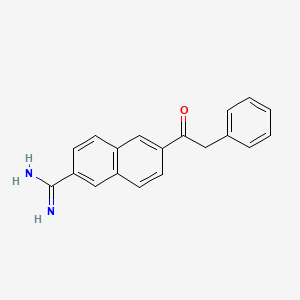
![4-[3-(Methoxymethoxy)propoxy]butane-1,2,3-triol](/img/structure/B12528247.png)
